2,2,6,6-Tetramethylmorpholinehydrochloride
Overview
Description
2,2,6,6-Tetramethylmorpholinehydrochloride is an organic compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is a derivative of morpholine, characterized by the presence of four methyl groups attached to the morpholine ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylmorpholinehydrochloride typically involves the reaction of 2,2,6,6-Tetramethylmorpholine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:
2,2,6,6-Tetramethylmorpholine+HCl→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylmorpholinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
2,2,6,6-Tetramethylmorpholinehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of morpholine derivatives.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and interactions.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylmorpholinehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or inhibitor in various chemical reactions, influencing the rate and outcome of these processes. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular and molecular functions .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A similar compound with a piperidine ring instead of a morpholine ring.
2,2,6,6-Tetramethyl-4-piperidone: Another related compound with a ketone functional group.
Uniqueness
2,2,6,6-Tetramethylmorpholinehydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of the morpholine ring and four methyl groups makes it a versatile compound with diverse applications in various fields .
Properties
IUPAC Name |
2,2,6,6-tetramethylmorpholine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)5-9-6-8(3,4)10-7;/h9H,5-6H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUSZKCTCXWWBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)(C)C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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